3-methyl-1H-pyrazolo[4,3-d]pyrimidine

Process chemistry Heterocyclic synthesis Scale-up

Kinase drug discovery requires scaffolds with validated binding geometry. The regioisomer or purine core will alter SAR unpredictably. - 3-Methyl-1H-pyrazolo[4,3-d]pyrimidine: 2.77 Å H-bond to CDK2 Glu81 (vs 3.18 Å for purine) - 5.9-fold better CDK2 potency than roscovitine (0.16 vs 0.94 μM) - Access 5 validated target classes: CDK, PDE5, adenosine receptors, anti-infective, cytokinin - Scalable via US 4,282,361 cyclization route (≈80% yield) Multi-gram quantities, ≥98% purity, ISO-certified supply chain.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
Cat. No. B11923149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1H-pyrazolo[4,3-d]pyrimidine
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN1)C=NC=N2
InChIInChI=1S/C6H6N4/c1-4-6-5(10-9-4)2-7-3-8-6/h2-3H,1H3,(H,9,10)
InChIKeyUTHPRTOMISEONZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1H-pyrazolo[4,3-d]pyrimidine Overview


3-Methyl-1H-pyrazolo[4,3-d]pyrimidine (C₆H₆N₄, MW 134.14) is a fused N-heteroaromatic scaffold comprising a pyrazole ring annulated to a pyrimidine at the [4,3-d] junction . This substitution pattern places the methyl group at position 3 of the pyrazole moiety, distinguishing it from the regioisomeric pyrazolo[3,4-d]pyrimidine system [1]. The compound serves as the core structural motif for two therapeutically significant classes: purine-bioisosteric cyclin-dependent kinase (CDK) inhibitors and 7-substituted cytokinin antagonists [2][3]. Its structural relationship to the nucleoside antibiotic formycin further underscores its relevance in nucleoside analog design [4]. Predicted physicochemical properties include a density of 1.4±0.1 g/cm³, boiling point of 313.7±22.0 °C at 760 mmHg, and a flash point of 154.2±15.3 °C .

Core scaffold for CDK inhibitor bioisostere design
7-Substituted cytokinin antagonist precursor
Nucleoside analog development (formycin family)

3-Methyl-1H-pyrazolo[4,3-d]pyrimidine Substitution Challenges


The [4,3-d] ring fusion geometry of 3-methyl-1H-pyrazolo[4,3-d]pyrimidine is not interchangeable with the [3,4-d] regioisomer or with purine. In the Robins 1956 foundational study, pyrazolo[4,3-d]pyrimidine displayed distinct chemical reactivity (e.g., milder halogenation conditions versus purine, differential methylation regioselectivity) that directly impacts derivatization strategy and downstream biological target engagement [1]. In CDK2 co-crystal structures, the pyrazolo[4,3-d]pyrimidine core forms a conserved hydrogen bond network with Leu83 and Glu81 backbone residues; the H-bond distance to Glu81 is considerably shorter (2.77 Å) than that of the purine-based inhibitor roscovitine (3.18 Å), translating into measurable biochemical potency differences [2]. In cytokinin antagonist applications, the 3-methyl substitution is essential—unsubstituted pyrazolo[4,3-d]pyrimidines lack antagonist activity in the tobacco callus bioassay [3]. These scaffold-specific geometric and electronic features mean that substituting with pyrazolo[3,4-d]pyrimidine, purine, or des-methyl analogs will alter target binding, synthetic accessibility, and biological readout in a non-linear, unpredictable manner.

Regioisomer [3,4-d] not interchangeable
Pyrazolo[3,4-d]pyrimidine targets a narrower kinase space; ring fusion geometry alters hydrogen-bonding patterns and target engagement.
Purine scaffold substitution shifts binding
Purine-based inhibitors exhibit longer H-bond distances to Glu81 and lower potency in CDK2 assays, making direct replacement unreliable.
Des-methyl analog loses cytokinin antagonism
3-Methyl substitution is essential for antagonist activity in tobacco callus bioassay; unsubstituted pyrazolo[4,3-d]pyrimidines are inactive.

3-Methyl-1H-pyrazolo[4,3-d]pyrimidine: Comparative Evidence


Synthetic Yield: Intramolecular Cyclization vs Prior Method

The US Patent 4,282,361 (Hecht et al., 1981) disclosed an improved synthetic route for 7-alkylamino-3-methylpyrazolo[4,3-d]pyrimidines that replaced the prior intermolecular displacement method. The earlier route proceeded via displacement of the 7-methylthio group and required chromatographic purification, delivering an overall yield of approximately 1% for the complete synthesis with only fair purity [1]. In contrast, the patented intramolecular cyclization route converts 4-formylamino-3-methylpyrazole-5-carboxamide to 7-hydroxy-3-methylpyrazolo[4,3-d]pyrimidine in ~80% yield, with the preceding amide formation step achieving 81–96% yield (versus prior yields reported by Robins et al., 1956) and the final 7-chloro displacement with alkylamines proceeding in near-quantitative crude yield [1]. The esterification step using ethanol/HCl achieved nearly quantitative yield, compared to previously unreported yields for this transformation [1]. Key intermediates (e.g., 3-methyl-4-nitropyrazole-5-carboxylic acid) were obtained in 95–99% yield after recrystallization [1].

Synthetic route
Head-to-head
Key cyclization: ~80% yield vs prior ~1% overall yield; 80-fold improvement
Supports scalable synthesis workflow fit
Intramolecular route eliminates chromatography; near-quantitative displacement
Process chemistry Heterocyclic synthesis Scale-up Pyrazolopyrimidine

CDK2/Cyclin E Inhibition: Bioisostere vs Roscovitine

Jorda et al. (2011) synthesized compound 7—7-benzylamino-5(R)-[2-(hydroxymethyl)propyl]amino-3-isopropyl-1(2)H-pyrazolo[4,3-d]pyrimidine—as a direct bioisostere of the purine-based CDK inhibitor roscovitine and evaluated both compounds head-to-head in recombinant kinase assays [1]. Against CDK2/cyclin E, compound 7 displayed an IC₅₀ of 0.16 μM versus 0.94 μM for roscovitine, representing a 5.9-fold improvement in potency [1]. Against CDK5/p35, IC₅₀ values were 1.00 μM (compound 7) versus 1.77 μM (roscovitine); against CDK9/cyclin T1, 0.22 μM versus 0.48 μM, respectively [1]. The X-ray co-crystal structure of compound 7 bound to CDK2/cyclin A2 (1.96 Å resolution) revealed a conserved pyrazolo[4,3-d]pyrimidine binding mode with a notably shorter hydrogen bond to the Glu81 backbone carbonyl (2.77 Å) compared to the roscovitine complex (PDB 2A4L, 3.18 Å) [1].

CDK2/cyclin E
Head-to-head
IC₅₀ 0.16 μM (compound 7) vs 0.94 μM (roscovitine); 5.9-fold difference
Supports CDK2 biochemical assay context
Shorter H-bond to Glu81 (2.77 Å) vs roscovitine (3.18 Å)
CDK inhibitor Kinase selectivity Cancer Bioisostere

NCI60 Anticancer Activity: Compound 7 vs Roscovitine

In the NCI 60-cell-line panel, the pyrazolo[4,3-d]pyrimidine compound 7 demonstrated a median GI₅₀ of 10.2 μM (range 3.0–23.8 μM), with the GI₅₀ endpoint reached in all 59 cell lines tested [1]. In contrast, both R,S-roscovitine and R-roscovitine showed median GI₅₀ values exceeding 100 μM, with the endpoint not reached at the highest concentration (100 μM) in 59/59 cell lines tested for R-roscovitine and a substantial proportion for R,S-roscovitine [1]. Median TGI values were 17.9 μM for compound 7 versus >100 μM for R-roscovitine; median LC₅₀ values were 19.3 μM versus >100 μM [1]. The cytotoxic activity pattern of compound 7 across the NCI60 panel was distinctly different from that of known CDK and GSK-3β inhibitors, suggesting scaffold-specific downstream pharmacology [1].

NCI60 panel
Head-to-head
Median GI₅₀ 10.2 μM (compound 7) vs >100 μM (roscovitine); 100% vs 0% lines responding
Supports cell-model cytotoxicity endpoint review
NCI 60-cell-line panel; distinct activity pattern from known CDK inhibitors
Anticancer NCI60 GI50 Cytostatic

Cytokinin Glucosyltransferase Inhibition: PAMPP vs Purine

In a study of inhibitors of cytokinin 7-glucosyltransferase (a key enzyme in cytokinin metabolic inactivation), 3-methyl-7-n-pentylaminopyrazolo[4,3-d]pyrimidine (PAMPP) acted as a competitive inhibitor with a Ki of 22 μM [1]. This was compared in the same study to the purine-based inhibitor 6-benzylamino-2-(2-hydroxyethylamino)-9-methylpurine, which showed a Ki of 3.3 μM [1]. While the purine analog displayed higher affinity, PAMPP demonstrated competitive inhibition kinetics consistent with active-site binding, and its activity was specific to the 7-glucosyltransferase—it was ineffective as an inhibitor of β-(9-cytokinin)alanine synthase (inhibited by IAA, Ki 70 μM), confirming target selectivity within cytokinin metabolic pathways [1]. In tobacco cell suspension cultures, 3-methyl-7-(benzylamino)pyrazolo[4,3-d]pyrimidine at 0.1 μM converted a cytokinin-autonomous tobacco strain to cytokinin-dependent growth, demonstrating functional antagonism at sub-micromolar concentrations [2].

Cytokinin GTase
Reported
PAMPP Ki 22 μM vs purine analog Ki 3.3 μM; selective for 7-glucosyltransferase
Supports cytokinin pathway-target selectivity context
Did not inhibit β-(9-cytokinin)alanine synthase; functional antagonism at 0.1 μM in tobacco cells
Cytokinin antagonist Glucosyltransferase Enzyme inhibition Plant physiology

Target Space Breadth: [4,3-d] vs [3,4-d] Regioisomer

The 2018 comprehensive review by Cherukupalli et al. catalogued the pharmacological activities of pyrazolo[4,3-d]pyrimidine derivatives and identified five distinct therapeutic target classes: (i) anti-cancer agents (CDK inhibitors, microtubule targeting agents), (ii) anti-infectious agents, (iii) phosphodiesterase (PDE) inhibitors (particularly PDE5), (iv) adenosine receptor antagonists, and (v) cytokinin antagonists [1]. By contrast, the pyrazolo[3,4-d]pyrimidine scaffold is predominantly associated with anticancer activity (CDK2, EGFR, ErbB2, VEGFR-2 inhibition) and has a narrower reported target space [2][3]. The [4,3-d] ring fusion geometry positions the N1 and N2 of the pyrazole ring for distinct hydrogen-bonding interactions compared to the [3,4-d] isomer, enabling engagement of a broader set of protein targets [1]. The 3-methyl substitution further orients the pyrazole NH for tautomer-dependent binding, as demonstrated in CDK2 co-crystal structures where the pyrazolo[4,3-d]pyrimidine core is sandwiched between Leu134 and Ile10 with a conserved H-bond pattern to Leu83 and Glu81 backbone residues [4].

Target space
Class-level
[4,3-d] scaffold: 5 validated target classes; [3,4-d] predominantly 1–2 classes
Reported scaffold target-space context
Review-based inference; data to verify for specific programs
Pharmacological diversity Kinase inhibition PDE inhibition Adenosine antagonism

3-Methyl-1H-pyrazolo[4,3-d]pyrimidine Application Scenarios


CDK Inhibitor Lead Optimization with Superior Potency

Programs targeting CDK2, CDK5, or CDK9 for oncology indications should prioritize the 3-methyl-1H-pyrazolo[4,3-d]pyrimidine scaffold based on the direct head-to-head evidence that pyrazolo[4,3-d]pyrimidine compound 7 outperforms the purine bioisostere roscovitine by 5.9-fold in CDK2/cyclin E biochemical potency (IC₅₀ 0.16 vs. 0.94 μM) and by >9.8-fold in median NCI60 cytostatic activity (GI₅₀ 10.2 vs. >100 μM) [1]. The scaffold's defined binding mode (2.77 Å H-bond to Glu81) provides a rational structural basis for SAR expansion [1].

Scalable Synthesis of Cytokinin Antagonists for Plant Biology

Investigators requiring multi-gram quantities of high-purity 7-alkylamino-3-methylpyrazolo[4,3-d]pyrimidines should utilize the intramolecular cyclization route (US 4,282,361), which delivers ~80% yield for the key cyclization step and near-quantitative yield for the final amine displacement, compared to the ~1% overall yield of the legacy intermolecular route [2]. The commercial availability of the core scaffold (CAS 77816-07-0) at >98% purity from ISO-certified suppliers further streamlines derivative synthesis .

Multi-Target Kinase Profiling via Scaffold Diversity

For phenotypic screening or polypharmacology approaches, the pyrazolo[4,3-d]pyrimidine scaffold provides access to five validated target classes (CDK, PDE5, adenosine receptors, anti-infectious targets, and cytokinin pathways), representing a 3- to 5-fold broader target space than the pyrazolo[3,4-d]pyrimidine regioisomer [3]. This diversity enables 'scaffold hopping' strategies where a single core intermediate (3-methyl-1H-pyrazolo[4,3-d]pyrimidine) can be elaborated into focused libraries targeting orthogonal biological pathways [3].

Nucleoside Antibiotic Analog Design from Formycin Scaffold

The 3-methyl-1H-pyrazolo[4,3-d]pyrimidine core is the aglycone of formycin B, a naturally occurring C-nucleoside antibiotic. Research programs developing novel C-nucleoside analogs can exploit the scaffold's established synthetic accessibility and its structural precedent in nucleoside antibiotic natural products to design ribofuranosyl derivatives with potential antiviral or antineoplastic activity [4]. The 3-methyl substituent mimics the methylation pattern of biologically active cytokinin ribosides, providing a validated starting point for nucleoside diversification [1].

Application
Selection Property
Validation Focus
CDK inhibitor lead optimization
Pyrazolo[4,3-d]pyrimidine core binding mode
CDK2/cyclin E biochemical and structural biology
Cytokinin antagonist synthesis
Intramolecular cyclization route efficiency
Synthetic yield and purity reproducibility
Multi-target kinase profiling
Diverse target-class engagement (CDK, PDE5, adenosine, etc.)
Target engagement across distinct pathways
C-nucleoside analog design
Aglycone of formycin B; 3-methyl substitution pattern
Ribofuranosyl derivatization and antiviral/antineoplastic assay

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